Navigating the Isotopic Landscape: A Technical Guide to 4-Bromoanisole-2,3,5,6-d4
Navigating the Isotopic Landscape: A Technical Guide to 4-Bromoanisole-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical and physical properties of 4-Bromoanisole-2,3,5,6-d4, a deuterated analog of 4-bromoanisole. This isotopically labeled compound is a valuable tool in modern chemical research and pharmaceutical development, primarily utilized as an internal standard in quantitative bioanalysis and as a labeled intermediate in mechanistic studies and organic synthesis. We will delve into its fundamental properties, spectroscopic signature, synthesis, and key applications, offering insights grounded in established scientific principles.
Core Chemical and Physical Properties
4-Bromoanisole-2,3,5,6-d4, also known as 1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene, possesses a chemical structure where four hydrogen atoms on the benzene ring of 4-bromoanisole are replaced with deuterium atoms.[1][2] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and imparts unique properties that are advantageous in specific analytical and synthetic applications.
| Property | Value | Reference |
| Chemical Formula | C₇H₃D₄BrO | [1] |
| Molecular Weight | 191.06 g/mol | [1] |
| CAS Number | 152404-45-0 | [1][2] |
| Appearance | Colorless liquid or white solid | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Spectroscopic Characterization
The defining characteristic of 4-Bromoanisole-2,3,5,6-d4 lies in its distinct spectroscopic signature, which differs significantly from its non-deuterated analog.
Mass Spectrometry
In a mass spectrum, the molecular ion peak of 4-Bromoanisole-2,3,5,6-d4 will appear at a higher mass-to-charge ratio (m/z) than that of 4-bromoanisole (187.04 g/mol ).[6] The molecular weight of the d4-compound is 191.06 g/mol .[1] A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7]
For the non-deuterated 4-bromoanisole, prominent fragments are observed at m/z 171/173 (loss of a methyl group), 107 (loss of bromine), and 77 (phenyl cation).[8] For the deuterated analog, the corresponding fragments containing the deuterated ring will be shifted by +4 mass units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-Bromoanisole-2,3,5,6-d4 is simplified compared to its non-deuterated counterpart. The aromatic region will be devoid of signals, as the protons at positions 2, 3, 5, and 6 have been replaced by deuterium. The only observable signal will be a singlet corresponding to the methoxy group (-OCH₃) protons, which typically appears around 3.77 ppm in the non-deuterated analog.[9]
¹³C NMR: The carbon-13 NMR spectrum of 4-Bromoanisole-2,3,5,6-d4 will show signals for all seven carbon atoms. The signals for the deuterated carbons (C2, C3, C5, and C6) will exhibit coupling to deuterium (C-D coupling), which can result in multiplets or broadened signals depending on the spectrometer's resolution and settings. The chemical shifts will be very similar to the non-deuterated analog, which shows signals at approximately 158.7 (C-O), 132.2 (C-Br), 115.8, and 112.8 ppm for the aromatic carbons, and 55.4 ppm for the methoxy carbon.[9][10]
Synthesis of 4-Bromoanisole-2,3,5,6-d4
The synthesis of 4-Bromoanisole-2,3,5,6-d4 typically involves the deuteration of a suitable precursor. A common strategy is the bromination of deuterated anisole.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 4-Bromoanisole-2,3,5,6-d4 via bromination of deuterated anisole.
Experimental Protocol (Conceptual)
A plausible synthesis route is the electrophilic bromination of anisole-d5. The following is a conceptual protocol based on general bromination procedures for anisole.[11][12]
Materials:
-
Anisole-d5
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve anisole-d5 in the chosen anhydrous solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS) portion-wise while maintaining the low temperature. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 4-Bromoanisole-2,3,5,6-d4.
Applications in Research and Development
The primary utility of 4-Bromoanisole-2,3,5,6-d4 stems from its isotopic labeling, which makes it an invaluable tool in several scientific domains.
Internal Standard in Quantitative Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification of analytes in complex biological matrices.[3]
Causality behind its effectiveness:
-
Co-elution: 4-Bromoanisole-2,3,5,6-d4 has nearly identical physicochemical properties to its non-deuterated analog. This ensures that it co-elutes with the analyte during chromatographic separation.
-
Correction for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.
-
Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection can be a significant source of error. The internal standard is added at a known concentration at the beginning of the sample preparation process. Any losses of the analyte will be mirrored by proportional losses of the internal standard, and the ratio will remain constant.
Labeled Intermediate in Organic Synthesis and Mechanistic Studies
4-Bromoanisole-2,3,5,6-d4 can serve as a starting material for the synthesis of more complex deuterated molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups onto the deuterated aromatic ring.[5] This enables the synthesis of isotopically labeled drug candidates or metabolites for use in pharmacokinetic and drug metabolism studies.
Furthermore, the deuterium labels can be used to trace the fate of the aromatic ring in chemical reactions, providing valuable insights into reaction mechanisms.
Safety and Handling
While deuterated compounds are not radioactive, they are still chemicals and should be handled with appropriate care. A specific Material Safety Data Sheet (MSDS) for 4-Bromoanisole-2,3,5,6-d4 should always be consulted before use.[1] General safety precautions are based on the known hazards of the non-deuterated analog, 4-bromoanisole.[4][13][14]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Bromoanisole-2,3,5,6-d4 is a versatile and valuable tool for researchers in the chemical and pharmaceutical sciences. Its unique isotopic signature provides a powerful means for accurate quantification in complex biological matrices and for the synthesis and study of deuterated molecules. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in the laboratory.
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PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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